molecular formula C23H17NO5 B11948350 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid CAS No. 113749-78-3

1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid

Cat. No.: B11948350
CAS No.: 113749-78-3
M. Wt: 387.4 g/mol
InChI Key: HGCXBBDVQITVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid typically involves the reaction of 1-chloro-2-anthraquinonecarboxylic acid with 4-ethoxyaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is replaced by the ethoxyaniline group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The ethoxyaniline group can participate in further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Halogenated or nitrated anthraquinone derivatives.

Scientific Research Applications

1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ethoxyaniline group may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyanilino)-2-anthraquinonecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Aminoanilino)-2-anthraquinonecarboxylic acid: Lacks the ethoxy group, featuring an amino group instead.

    1-(4-Chloroanilino)-2-anthraquinonecarboxylic acid: Contains a chloro group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is unique due to the presence of the ethoxyaniline group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, particularly in the development of new dyes and potential therapeutic agents.

Properties

CAS No.

113749-78-3

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

1-(4-ethoxyanilino)-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C23H17NO5/c1-2-29-14-9-7-13(8-10-14)24-20-18(23(27)28)12-11-17-19(20)22(26)16-6-4-3-5-15(16)21(17)25/h3-12,24H,2H2,1H3,(H,27,28)

InChI Key

HGCXBBDVQITVSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.